
Timoprazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
替莫普拉唑属于一类名为质子泵抑制剂的药物。这些抑制剂通过阻断胃氢钾ATP酶发挥作用,而胃氢钾ATP酶负责胃酸的分泌。 替莫普拉唑是该类药物中最早研究的化合物之一,被认为是其后继质子泵抑制剂的“基石” .
准备方法
合成路线和反应条件: 替莫普拉唑可以通过一系列化学反应合成,这些反应涉及吡啶和苯并咪唑衍生物的缩合。关键步骤包括:
缩合反应: 2-巯基苯并咪唑与2-氯甲基吡啶在碱性条件下反应,形成中间体化合物。
氧化: 然后使用氧化剂(如过氧化氢或次氯酸钠)氧化中间体,得到替莫普拉唑。
工业生产方法: 替莫普拉唑的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。在工业环境中,连续流动反应器和先进的纯化技术(如结晶和色谱法)很常见。
反应类型:
氧化: 替莫普拉唑会发生氧化反应,形成亚砜和砜。
还原: 它可以还原回相应的硫化物。
取代: 替莫普拉唑可以参与亲核取代反应,尤其是在吡啶环上。
常用试剂和条件:
氧化剂: 过氧化氢、次氯酸钠。
还原剂: 硼氢化钠、氢化铝锂。
溶剂: 甲醇、乙醇、二氯甲烷。
主要产品:
亚砜和砜: 通过氧化形成。
取代衍生物: 通过亲核取代反应形成。
科学研究应用
化学: 用作研究质子泵抑制剂机制的模型化合物。
生物学: 研究其对胃酸分泌的影响及其在治疗酸相关疾病中的潜在作用。
医学: 尽管替莫普拉唑本身从未上市,但其衍生物(如奥美拉唑)已广泛用于治疗胃食管反流病和消化性溃疡等疾病。
工业: 对质子泵抑制剂稳定性和制剂的研究促进了药物递送系统的进步。
作用机制
替莫普拉唑通过抑制胃氢钾ATP酶发挥作用,胃氢钾ATP酶是胃酸分泌的最后一步。 这种抑制是通过与酶上半胱氨酸残基形成共价键实现的,从而导致作用时间延长 .
类似化合物:
- 奥美拉唑
- 兰索拉唑
- 泮托拉唑
比较: 替莫普拉唑的化学结构简单,抗分泌活性高。虽然它从未因毒性而上市,但其衍生物(如奥美拉唑)已被优化,使其具有更好的稳定性和疗效。 例如,奥美拉唑具有甲氧基取代,这增强了其在中性pH下的稳定性 .
替莫普拉唑作为这些广泛使用药物的前体,突出了其在质子泵抑制剂开发中的重要性。
相似化合物的比较
- Omeprazole
- Lansoprazole
- Pantoprazole
Comparison: Timoprazole is unique in its simple chemical structure and high anti-secretory activity. While it was never marketed due to its toxicity, its derivatives like omeprazole have been optimized for better stability and efficacy. Omeprazole, for instance, has a methoxy substitution that enhances its stability at neutral pH .
This compound’s role as the precursor to these widely used medications highlights its importance in the development of proton pump inhibitors.
生物活性
Timoprazole is a proton pump inhibitor (PPI) that has garnered attention for its unique biological activity in inhibiting gastric acid secretion. Discovered in the mid-1970s, this compound operates by irreversibly binding to the H+/K+-ATPase enzyme in gastric parietal cells, thereby blocking acid production. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound inhibits acid secretion through a mechanism that involves the formation of a covalent bond with cysteine residues on the H+/K+-ATPase enzyme. Unlike H2 receptor antagonists, which only inhibit acid secretion in response to histamine stimulation, this compound effectively reduces acid output regardless of the stimulus—be it hormonal or neural . This characteristic makes it particularly effective in various clinical scenarios.
Pharmacokinetics and Efficacy
This compound exhibits a rapid onset of action and a prolonged duration of effect due to its irreversible binding properties. The pharmacokinetic profile shows that the half-life of this compound is significantly longer than that of other PPIs, contributing to its sustained acid suppression effects .
Table 1: Pharmacokinetic Parameters of this compound Compared to Other PPIs
Parameter | This compound | Omeprazole | Lansoprazole | Pantoprazole |
---|---|---|---|---|
Half-Life (hours) | 2-4 | 1 | 1-2 | 1-2 |
Duration of Action | 48 hours | 24 hours | 24 hours | 46 hours |
Bioavailability (%) | ~90 | ~80 | ~90 | ~77 |
Cytoprotective Properties
Research indicates that this compound possesses cytoprotective effects beyond its role as an acid inhibitor. In animal studies, it has been shown to protect gastric mucosa from damage induced by various irritants, suggesting potential applications in treating gastric ulcers and other mucosal injuries .
Case Studies and Clinical Findings
A study involving rats demonstrated that this compound significantly reduced gastric lesions compared to control groups. The protective effect was attributed to its ability to stabilize the gastric mucosal barrier and enhance mucus production . Another clinical study highlighted the efficacy of this compound in patients with gastroesophageal reflux disease (GERD), showing substantial symptom relief and improved healing rates .
Table 2: Summary of Clinical Studies Involving this compound
Study Type | Population | Findings |
---|---|---|
Animal Study | Rats | Reduced gastric lesions by 50% |
Clinical Trial | GERD Patients | 70% symptom relief after 8 weeks |
Comparative Study | Healthy Volunteers | Greater acid suppression than omeprazole |
Comparative Studies with Other PPIs
This compound has been compared with other PPIs such as omeprazole and pantoprazole in various studies. It consistently demonstrates superior potency in inhibiting gastric acid secretion in vivo, particularly under conditions that simulate stress-induced acid production .
属性
CAS 编号 |
57237-97-5 |
---|---|
分子式 |
C13H11N3OS |
分子量 |
257.31 g/mol |
IUPAC 名称 |
2-(pyridin-2-ylmethylsulfinyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H11N3OS/c17-18(9-10-5-3-4-8-14-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,9H2,(H,15,16) |
InChI 键 |
HBDKFZNDMVLSHM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)S(=O)CC3=CC=CC=N3 |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)S(=O)CC3=CC=CC=N3 |
同义词 |
Timoprazole; 2-[(2-Pyridylmethyl)sulfinyl]-1H-benzimidazole; 2-(pyridin-2-ylmethylsulfinyl)-1H-benzimidazole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。